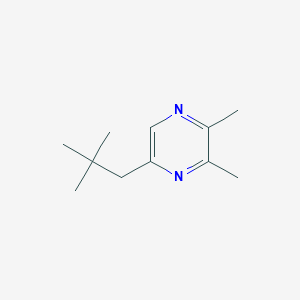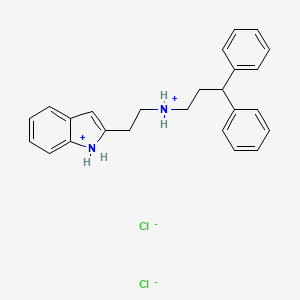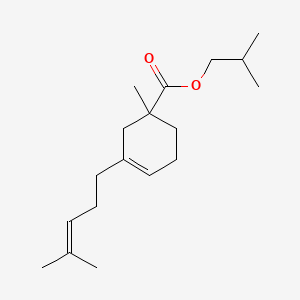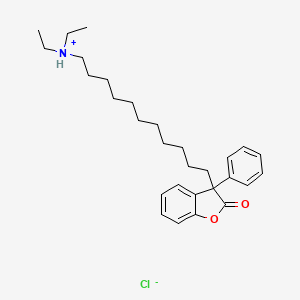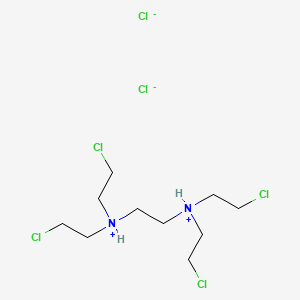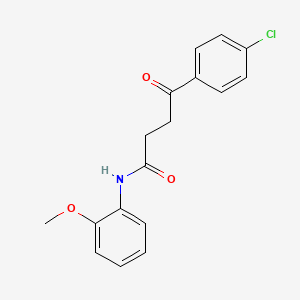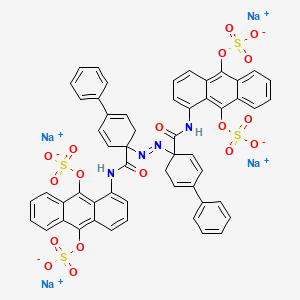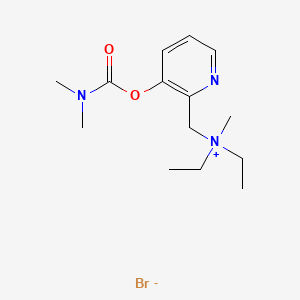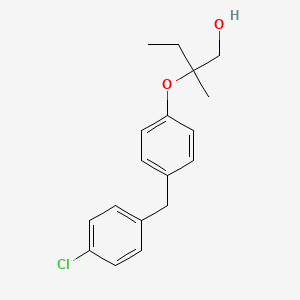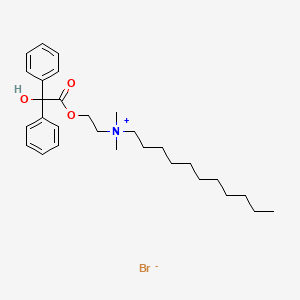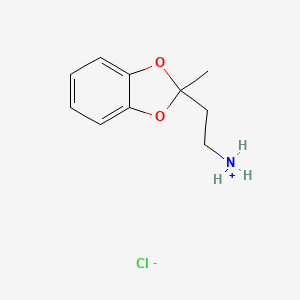
2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an aminoethyl group and a methyl group attached to a benzodioxole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-methyl-1,3-benzodioxole with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminoethyl)trimethylammonium chloride hydrochloride: This compound has a similar aminoethyl group but differs in its overall structure and properties.
2-Aminoethyl methacrylate hydrochloride: Another compound with an aminoethyl group, used in polymer synthesis.
Uniqueness
2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
52479-18-2 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-benzodioxol-2-yl)ethylazanium;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7,11H2,1H3;1H |
Clé InChI |
IBPIERCRBXYCBI-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2O1)CC[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


